8-Benzyl-8-azabicyclo[3.2.1]octan-2-one
Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is a bicyclic compound that belongs to the family of tropane alkaloids. It is known for its unique structure, which consists of a bicyclic ring system with a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions. This approach allows for the formation of the bicyclic structure with high diastereo- and enantioselectivities .
Another method involves the reaction of 2,5-dimethoxytetrahydrofuran with hydrochloric acid, followed by the addition of 1,3-acetone-dicarboxylic acid and benzylamine. This reaction is carried out under reflux conditions and then cooled to 0°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including other tropane alkaloids.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the synthesis of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors in the central nervous system, potentially modulating neurotransmitter activity. This interaction can lead to various pharmacological effects, including analgesic and stimulant properties .
Comparison with Similar Compounds
Similar Compounds
Tropinone: A precursor to many tropane alkaloids, including cocaine.
Scopolamine: A tropane alkaloid with anticholinergic properties.
Atropine: Another tropane alkaloid used as a medication to treat certain types of nerve agent and pesticide poisonings.
Uniqueness
8-Benzyl-8-azabicyclo[3.2.1]octan-2-one is unique due to its specific substitution pattern and the presence of a benzyl group. This structural feature distinguishes it from other tropane alkaloids and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVYHAOGBUOWIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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